N-[(4-methoxyphenyl)methyl]-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
N-[(4-Methoxyphenyl)methyl]-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic small molecule featuring a dihydropyrimidinone core substituted with a morpholine ring and a methyl group, linked via an acetamide bridge to a 4-methoxybenzyl moiety. This structural framework is common in medicinal chemistry, particularly in kinase inhibitors and antimicrobial agents, where the dihydropyrimidinone scaffold contributes to hydrogen bonding and π-π interactions, while the morpholine enhances solubility and metabolic stability .
Key structural attributes:
- Dihydropyrimidinone ring: A 6-oxo-1,6-dihydropyrimidine system with a methyl group at position 4 and a morpholine substituent at position 2.
- Acetamide linker: Connects the dihydropyrimidinone to the 4-methoxybenzyl group, providing conformational flexibility.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-14-11-18(25)23(19(21-14)22-7-9-27-10-8-22)13-17(24)20-12-15-3-5-16(26-2)6-4-15/h3-6,11H,7-10,12-13H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGMZKUIYZCWOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxybenzylamine with 2-chloro-N-(4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the dihydropyrimidinyl ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxybenzyl derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s closest analogues share the dihydropyrimidinone or pyrimidine core but differ in substituents, influencing pharmacological properties.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substitution on the Aryl Group :
- The 4-methoxybenzyl group in the target compound offers moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the 3-(difluoromethyl)-4-fluorophenyl group in the fluorinated analogue () increases metabolic stability and target binding due to fluorine’s electronegativity and steric effects .
- Bromophenyl or thienyl substituents () prioritize hydrophobic interactions, often enhancing antimicrobial activity but reducing aqueous solubility .
Morpholine Positioning: Morpholine at the 2-position of the dihydropyrimidinone (target compound) improves solubility and hydrogen-bonding capacity.
Core Modifications: Replacement of the dihydropyrimidinone with a pyrimidine or tetrahydropyrimidine ring () modifies conformational flexibility and electronic properties, impacting binding kinetics .
Biological Activity
N-[(4-methoxyphenyl)methyl]-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure incorporating a methoxyphenyl group, a morpholinyl group, and a dihydropyrimidinyl group. Its IUPAC name is:
N-[(4-methoxyphenyl)methyl]-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide
The molecular formula is , with a molecular weight of 372.42 g/mol. The compound's structural complexity contributes to its diverse biological activities.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation, particularly those associated with cancer growth.
- Receptor Modulation : The compound could interact with various receptors, altering their activity and influencing cellular signaling pathways.
- Antiviral Activity : Preliminary studies suggest potential antiviral properties, possibly by disrupting viral replication processes.
Anticancer Properties
Research indicates that this compound shows promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 27.3 | Cytotoxicity |
| HCT116 (Colon) | 6.2 | Cytotoxicity |
These results suggest that the compound may be effective against certain types of tumors by inducing apoptosis or inhibiting cell cycle progression.
Antiviral Activity
The compound's antiviral potential has been explored in several studies. It has been noted for its ability to inhibit viral replication in vitro, although specific viral targets remain to be fully elucidated. For example, it may interfere with the binding of viruses to host cells or disrupt their replication machinery.
Case Studies and Research Findings
- Study on Dihydropyrimidine Derivatives : A related study indicated that derivatives of dihydropyrimidines exhibit significant cytotoxicity against cancer cells by targeting key growth factor receptors such as EGFR and VEGFR-2 . This supports the hypothesis that this compound may share similar mechanisms.
- Antiviral Research : In a review discussing non-nucleoside antiviral agents, compounds similar in structure to our target were highlighted for their efficacy against various human viruses . This suggests that further investigation into the antiviral properties of N-[...]-acetamide could yield promising results.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
